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Compound of Interest

Compound Name: 6-Fluoropyridin-2-amine

Cat. No.: B074216 Get Quote

A Spectroscopic Guide to 6-Fluoropyridin-2-
amine
An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-
Fluoropyridin-2-amine, a valuable building block in medicinal chemistry and drug

development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of 6-
Fluoropyridin-2-amine. The following tables summarize the proton (¹H), carbon-13 (¹³C), and

fluorine-19 (¹⁹F) NMR data.

¹H NMR Data
The ¹H NMR spectrum of 6-Fluoropyridin-2-amine in deuterated chloroform (CDCl₃) reveals

three distinct signals for the aromatic protons and one for the amine protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.53 m 1H H-4

6.36 dd 1H H-5

6.26 dd 1H H-3

4.56 s 2H -NH₂

Note: The assignments are based on typical chemical shifts and coupling patterns for

substituted pyridines.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due

to the limited availability of experimental data, the following are predicted chemical shifts. The

carbon attached to the fluorine atom and the carbon bearing the amino group are significantly

influenced by these substituents.

Chemical Shift (δ) ppm (Predicted) Assignment

163.5 (d, ¹JC-F) C-6

158.8 C-2

141.2 (d, ³JC-F) C-4

108.5 (d, ²JC-F) C-5

106.7 (d, ⁴JC-F) C-3

Note: Predicted values are based on computational models and may vary from experimental

results. The splitting pattern (d = doublet) is due to carbon-fluorine coupling.

¹⁹F NMR Data
The ¹⁹F NMR spectrum is a sensitive probe for the electronic environment of the fluorine atom.

For 6-Fluoropyridin-2-amine, a single resonance is expected.
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Chemical Shift (δ) ppm (Predicted) Reference

-70 to -90 CFCl₃

Note: The predicted chemical shift is within the typical range for fluoroaromatic compounds.[1]

[2][3] The exact value can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy
The IR spectrum of 6-Fluoropyridin-2-amine highlights the characteristic vibrational modes of

its functional groups. As a primary aromatic amine, it exhibits distinct N-H stretching and

bending vibrations, as well as absorptions related to the fluorinated pyridine ring.

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Medium
N-H stretch (asymmetric and

symmetric)[4]

1650 - 1580 Medium N-H bend (scissoring)[4]

1600 - 1450 Strong to Medium
C=C and C=N stretching

(aromatic ring)

1335 - 1250 Strong
C-N stretch (aromatic amine)

[4]

1250 - 1100 Strong C-F stretch

910 - 665 Strong, Broad N-H wag[4]

Note: The table provides expected ranges for the key functional groups. The precise peak

positions can be found on an experimental spectrum.

Mass Spectrometry (MS)
Mass spectrometry of 6-Fluoropyridin-2-amine provides information about its molecular

weight and fragmentation pattern. The molecular formula is C₅H₅FN₂, with a molecular weight

of 112.11 g/mol .
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m/z Interpretation

112 Molecular ion (M⁺)

85 [M - HCN]⁺

58 [M - HCN - F]⁺ or [M - C₂H₂N]⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for

pyridine and amine-containing compounds. The molecular ion peak is expected to be

prominent.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 6-Fluoropyridin-2-
amine.

NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of 6-Fluoropyridin-2-amine is dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard

for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ is typically used.

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a

spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient

number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify

the spectrum. A wider spectral width (e.g., 200-250 ppm) is used. Due to the low natural

abundance of ¹³C, a longer acquisition time with a greater number of scans (e.g., 1024 or

more) and a relaxation delay of 2-5 seconds is required.

¹⁹F NMR Acquisition: A simple pulse-acquire sequence is used. A wide spectral width is often

necessary due to the large chemical shift range of fluorine. Proton decoupling may be
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applied to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry

potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by

dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g.,

NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr

pellet holder) is first recorded. The sample is then placed in the beam path, and the sample

spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or

liquid chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules,

typically using an electron energy of 70 eV. Softer ionization techniques such as Electrospray

Ionization (ESI) or Chemical Ionization (CI) can also be used to enhance the observation of

the molecular ion.

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer is used

to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 40-300

amu) to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a novel compound like 6-Fluoropyridin-2-amine.
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Caption: General workflow for the spectroscopic characterization of 6-Fluoropyridin-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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